molecular formula C8H8N2O2 B1223219 3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one CAS No. 5203-98-5

3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one

Cat. No. B1223219
CAS RN: 5203-98-5
M. Wt: 164.16 g/mol
InChI Key: UDBAEUZEHHETME-UHFFFAOYSA-N
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Description

“3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one” is a chemical compound with the molecular formula C8H8N2O2 . It is a part of a series of pyranopyrazoles that have been synthesized and characterized .


Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, a series of pyranopyrazoles, including 3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one, were synthesized and characterized by their UV-VIS, FT-IR, ¹H-NMR and ¹³C-NMR spectral data .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies. The asymmetric unit of the title compound comprises two independent molecules in both of which, all non-H atoms lie in a common plane .


Chemical Reactions Analysis

While specific chemical reactions involving “3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one” are not detailed in the search results, it is part of a series of pyranopyrazoles that have been synthesized, indicating that it participates in chemical reactions to form these compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one” include a molecular weight of 164.16 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. Its exact mass and monoisotopic mass are 164.058577502 g/mol .

Scientific Research Applications

Medicinal Chemistry: Calcium Channel Modulation

This compound has been identified as a potential calcium channel activator, which could lead to a positive inotropic effect . This is significant because most known agents are blockers, and an activator could have unique therapeutic applications, particularly in treating heart conditions where increased contractility is desired.

Green Chemistry: Catalyst-Free Synthesis

The molecule is used in the catalyst-free synthesis of dihydropyrano[2,3-c]pyrazole scaffolds, which is a step towards greener chemical processes . This method eliminates the need for metal catalysts, reducing potential environmental and health hazards associated with their use.

Pharmaceutical Chemistry: Anti-Microbial and Anti-Cancer Activities

Dihydropyrano[2,3-c]pyrazoles, a class of compounds that includes 3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one, are known for their anti-microbial and anti-cancer properties . This makes them valuable for the development of new drugs and treatments.

Organic Synthesis: Multicomponent Reactions

This compound is utilized in multicomponent reactions (MCRs), which are efficient for synthesizing complex molecules in a single step . MCRs are crucial in combinatorial chemistry due to their atom economy and effectiveness.

Environmental Chemistry: Solvent-Free Conditions

The synthesis of related dihydropyrano[2,3-c]pyrazole derivatives under solvent-free conditions aligns with the principles of environmental chemistry . This approach minimizes waste and avoids the use of toxic organic solvents.

Chemical Synthesis: Heterogeneous Catalysis

The compound is involved in reactions using heterogeneous catalysts, which are preferred over homogeneous systems for their recyclability and reduced environmental impact . This is important for sustainable industrial practices.

Biochemistry: Kinase Inhibition

Kinase inhibitory activity is another application of dihydropyrano[2,3-c]pyrazoles . Kinases are enzymes that play a key role in many cellular processes, and their inhibition can be used to treat various diseases, including cancer.

Safety and Hazards

Safety information suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

3,4-dimethyl-2H-pyrano[2,3-c]pyrazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-4-3-6(11)12-8-7(4)5(2)9-10-8/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBAEUZEHHETME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=NNC(=C12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200000
Record name XC 386
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5203-98-5
Record name XC 386
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005203985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name XC 386
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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